1-(4-Morpholinylmethyl)-1,2-cyclohexanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Morpholinylmethyl)-1,2-cyclohexanediol is a chemical compound that features a morpholine ring attached to a cyclohexane diol structure
Vorbereitungsmethoden
The synthesis of 1-(4-Morpholinylmethyl)-1,2-cyclohexanediol typically involves the reaction of morpholine with cyclohexane-1,2-diol. One common method includes the use of a catalyst to facilitate the reaction under controlled temperature and pressure conditions. Industrial production methods may involve continuous flow reactions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1-(4-Morpholinylmethyl)-1,2-cyclohexanediol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include solvents like toluene, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to 110°C .
Wissenschaftliche Forschungsanwendungen
1-(4-Morpholinylmethyl)-1,2-cyclohexanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Morpholinylmethyl)-1,2-cyclohexanediol involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The compound may also influence cellular pathways involved in inflammation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
1-(4-Morpholinylmethyl)-1,2-cyclohexanediol can be compared with similar compounds such as:
1-(4-Morpholinylmethyl)-benzotriazole: This compound also features a morpholine ring but is attached to a benzotriazole structure, making it useful in different chemical reactions and applications.
1-Morpholin-4-ylmethyl-propylamine: This compound has a similar morpholine ring but differs in its overall structure and applications.
The uniqueness of this compound lies in its cyclohexane diol structure, which imparts distinct chemical properties and reactivity compared to other morpholine-containing compounds .
Eigenschaften
CAS-Nummer |
304884-00-2 |
---|---|
Molekularformel |
C11H21NO3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
1-(morpholin-4-ylmethyl)cyclohexane-1,2-diol |
InChI |
InChI=1S/C11H21NO3/c13-10-3-1-2-4-11(10,14)9-12-5-7-15-8-6-12/h10,13-14H,1-9H2 |
InChI-Schlüssel |
PHJHMJXXNHVXAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)O)(CN2CCOCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.